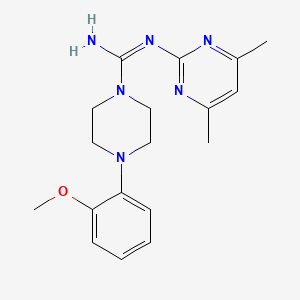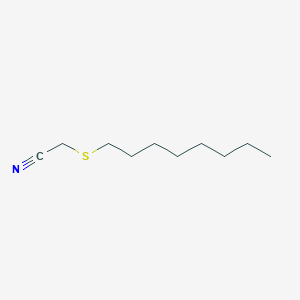
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide: is a synthetic organic compound. Let’s break down its structure:
- The core structure consists of a propanamide group (R-CO-NH2) attached to a pyran ring.
- The pyran ring contains a hydroxyl group (OH) at position 4 and a methyl group (CH3) at position 6.
- The phenyl group (C6H5) with a methoxy (OCH3) substituent is attached to the nitrogen atom of the propanamide.
- Three methoxy groups are present on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes:
-
Condensation Reaction:
- One synthetic route involves the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde to form the corresponding chalcone.
- The chalcone then undergoes a Claisen-Schmidt condensation with 4-hydroxy-6-methyl-2H-pyran-2-one to yield the target compound.
-
Industrial Production:
- Industrial-scale production typically employs the above synthetic routes.
- Optimization of reaction conditions, solvent choice, and catalysts ensures high yields.
Analyse Chemischer Reaktionen
Oxidation: The hydroxyl group in the pyran ring can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group in the amide linkage can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant properties).
Medicine: Research on its pharmacological effects and potential drug development.
Industry: Used in the synthesis of natural product derivatives.
Wirkmechanismus
Targets: The compound may interact with enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of pyran, phenyl, and amide moieties sets it apart.
Similar Compounds: Related compounds include other pyran derivatives and phenylpropanamides.
Eigenschaften
Molekularformel |
C25H27NO8 |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C25H27NO8/c1-14-10-19(27)23(25(29)34-14)18(13-22(28)26-16-6-8-17(30-2)9-7-16)15-11-20(31-3)24(33-5)21(12-15)32-4/h6-12,18,27H,13H2,1-5H3,(H,26,28) |
InChI-Schlüssel |
UZQKKPNTYLJURG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-bromo-2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048918.png)
![diethyl bis[2-(2H-tetrazol-5-yl)ethyl]propanedioate](/img/structure/B11048923.png)
![6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11048926.png)
![Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate](/img/structure/B11048929.png)
![1-(1,3-Benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11048942.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048948.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)

![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048965.png)
methanone](/img/structure/B11048972.png)

